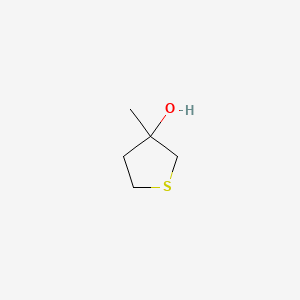

![molecular formula C15H8Cl4N2S2 B2462209 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 338750-33-7](/img/structure/B2462209.png)

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine (DCBP) is a small molecule that has been studied in the fields of medicinal chemistry and biochemistry. DCBP is an important tool in the development of new drugs and has been used in numerous studies to understand the mechanisms of action of drugs and to investigate the biochemical and physiological effects of various drugs. DCBP has been used to study the effects of drugs on the body, and its potential as an inhibitor of certain enzymes has been explored. In

Scientific Research Applications

Antifolate Inhibitors

- Thymidylate Synthase Inhibition : Synthesized pyrimidine derivatives, including those related to 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine, have been studied as nonclassical antifolate inhibitors of thymidylate synthase (TS). These compounds show potential as antitumor and antibacterial agents (Gangjee et al., 1996).

Cytotoxic Activity and Crystal Structure Analysis

- Cytotoxic Activity and Structural Insights : Research has been conducted on the synthesis of novel 4-thiopyrimidine derivatives, including compounds structurally similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine. These studies include analysis of their crystal structures and evaluation of cytotoxic activity against various cancer cell lines (Stolarczyk et al., 2018).

Molecular Docking and Chemotherapeutic Potential

- Chemotherapeutic Applications : Spectroscopic investigation and molecular docking studies have been carried out on closely related compounds. These studies suggest potential inhibitory activity against certain enzymes, indicating their utility as chemotherapeutic agents (Alzoman et al., 2015).

Synthesis and Pharmacological Applications

- Design of Antifolates : Research involving the synthesis of classical and nonclassical pyrrolo[2,3-d]pyrimidines, which are structurally related, has been conducted. These compounds are explored for their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents (Gangjee et al., 2007).

Novel Derivatives and Antitumor Activities

- Antitumor Activities of Derivatives : Studies on the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives show that these compounds possess significant antitumor activities. These findings are relevant for compounds similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine (Abdelriheem et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antifungal activities , suggesting potential targets could be enzymes or proteins essential to the survival of these organisms.

Mode of Action

Based on its structural similarity to other thiazole derivatives , it may interact with its targets by forming covalent bonds, thereby inhibiting their function.

Biochemical Pathways

Given its potential antimicrobial and antifungal activities , it may interfere with the synthesis of essential biomolecules in these organisms, leading to their death.

Result of Action

Based on its potential antimicrobial and antifungal activities , it may lead to the death of these organisms.

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl4N2S2/c16-9-2-1-8(11(17)5-9)7-22-15-20-4-3-12(21-15)10-6-13(18)23-14(10)19/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBZQKKSZPUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl4N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)

![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2462145.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)